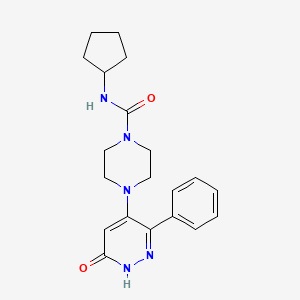![molecular formula C21H24N4O3 B6439552 4-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one CAS No. 2549011-25-6](/img/structure/B6439552.png)
4-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one (abbreviated as 4-PPO) is a novel, synthetically derived small molecule that has been studied for its potential applications in the field of scientific research. 4-PPO has been shown to possess a wide range of biological and physiological properties and has been studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
4-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one has been studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Additionally, this compound has been studied for its potential use in the treatment of metabolic disorders such as diabetes and obesity.
Mecanismo De Acción
The exact mechanism of action of 4-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one is not yet fully understood. However, it is believed that this compound acts on multiple targets within the body, including the NF-κB pathway, the MAPK/ERK pathway, and the PI3K/Akt pathway. By modulating these pathways, this compound is thought to exert its anti-inflammatory, anti-oxidant, and anti-cancer effects.
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s, as well as metabolic disorders such as diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one is a novel, synthetically derived small molecule that has been studied for its potential applications in the field of scientific research. It has been shown to possess a wide range of biochemical and physiological effects, making it an attractive candidate for further research. However, there are some limitations to using this compound in laboratory experiments. For example, the exact mechanism of action of this compound is not yet fully understood, making it difficult to assess the potential therapeutic effects of this compound in humans. Additionally, the synthesis of this compound is a multi-step process and can be time-consuming and costly.
Direcciones Futuras
Further research is needed to better understand the mechanism of action of 4-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one and its potential therapeutic applications in humans. Additionally, further research is needed to develop more efficient and cost-effective synthesis methods for this compound. Finally, further research is needed to explore the potential use of this compound in combination with other therapeutic agents for the treatment of diseases such as Alzheimer’s and Parkinson’s, as well as metabolic disorders such as diabetes and obesity.
Métodos De Síntesis
4-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one is synthesized through a multi-step process. The first step involves the synthesis of the pyridazin-3-yloxy methyl pyrrolidine-1-carbonyl (PMPC) intermediate by a reaction between pyrrolidine-1-carbonyl chloride and 6-phenylpyridazin-3-ol. The PMPC intermediate is then reacted with piperidin-2-one to form the this compound product. The reaction is catalyzed by a base such as sodium hydroxide and is typically performed in a solvent such as tetrahydrofuran (THF).
Propiedades
IUPAC Name |
4-[3-[(6-phenylpyridazin-3-yl)oxymethyl]pyrrolidine-1-carbonyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c26-19-12-17(8-10-22-19)21(27)25-11-9-15(13-25)14-28-20-7-6-18(23-24-20)16-4-2-1-3-5-16/h1-7,15,17H,8-14H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBNQRWCWQKIEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1C(=O)N2CCC(C2)COC3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-7-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B6439478.png)
![4,6-difluoro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B6439481.png)
![1-[(3-chlorophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane](/img/structure/B6439485.png)
![7-methoxy-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6439497.png)
![4-cyclopropyl-6-[(piperidin-4-yl)methoxy]pyrimidine](/img/structure/B6439502.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B6439511.png)
![3-tert-butyl-6-[(piperidin-4-yl)methoxy]pyridazine](/img/structure/B6439517.png)
![3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B6439524.png)
![4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B6439526.png)
![4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine dihydrochloride](/img/structure/B6439532.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(piperidin-4-yl)methoxy]pyrimidine](/img/structure/B6439540.png)

![1-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4,4,4-trifluorobutan-1-one](/img/structure/B6439563.png)
![4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-3-carbonyl)piperidine](/img/structure/B6439567.png)